molecular formula C7H3F5O B1391493 2-(Difluoromethoxy)-1,3,4-trifluoro-benzene CAS No. 1214383-22-8

2-(Difluoromethoxy)-1,3,4-trifluoro-benzene

Cat. No.: B1391493
CAS No.: 1214383-22-8
M. Wt: 198.09 g/mol
InChI Key: RWWUWHGNLQTPAA-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-1,3,4-trifluoro-benzene (CAS 1214383-22-8) is an aromatic compound with the molecular formula C7H3F5O and a molecular weight of 198.090 g/mol . It serves as a specialized fluorinated building block in chemical synthesis and materials science research. The structure of this compound, which integrates a difluoromethoxy group (-OCF2H) with a trifluorinated benzene ring, is of particular interest in the development of novel compounds for advanced applications . The difluoromethoxy (OCF2H) group is a notable motif in medicinal and agrochemical chemistry. It can act as a hydrogen bond donor, influencing the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability . This makes it a valuable isostere for other functional groups in the design of bioactive molecules . As a key intermediate, this compound is strictly intended for use in laboratory research and chemical synthesis. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(difluoromethoxy)-1,3,4-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O/c8-3-1-2-4(9)6(5(3)10)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWUWHGNLQTPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)OC(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Trifluoromethoxybenzene

  • From Trichloromethoxybenzene: Trichloromethoxybenzene reacts with anhydrous HF at 80°C for 4-6 hours to produce trifluoromethoxybenzene, with hydrochloric acid formed as a byproduct. The reaction occurs under pressure, reaching a maximum of 30-35 kg/cm². The crude product is distilled at atmospheric pressure to isolate pure trifluoromethoxybenzene.

    • Procedure: Charge trichloromethoxybenzene (265g) and AHF (252g) into a SS 316 autoclave and heat to 80°C. Maintain the temperature for 4 to 6 hours under pressure. After completion, vent HCl & AHF and expel any dissolved gases by heating and purging with nitrogen. Crude trifluoromethoxybenzene (190g) is then boiled off to obtain the pure product (approximately 120g) in the initial cuts.
  • From Anisole: React anisole (150g) with a radical initiator (7.5g) and 4-chlorobenzotrifluoride (750g) for 4-5 hours at 90-100°C under polychromatic UV illumination, while maintaining a chlorine flow rate of 15 to 20 LPH. After the addition, continue the chlorine flow at about 20 LPH for 2 hours to complete the reaction, using a total of about 345g of chlorine. Purge the reaction mass with nitrogen gas to remove dissolved chlorine and HCl, followed by solvent removal to obtain the crude product (296g), which is then used in the next step.

Nitration of Trifluoromethoxybenzene

  • Trifluoromethoxybenzene is nitrated using concentrated sulfuric acid and concentrated nitric acid at 0°C to 35°C. This reaction produces a mixture of isomers, with the para isomer being the major product (approximately 90%). Sulfuric acid and water are produced as by-products. The crude product is isolated by DCM layer separation followed by evaporation of the DCM solvent.
    • Procedure: Trifluoromethoxybenzene (118g) and dichloromethane (590g) are charged into a glass round bottomed flask and cooled to about 0°C. A nitration mixture of HNO3 (58.24 g) and H2SO4 (174.24g) is added from the top at a temperature range of 5° to 10°C over about 1 hour. The mixture's temperature is slowly raised to 30°C and maintained for an additional hour. After completion, the reaction mass is quenched into ice-cold water, and the solvent layers are separated. The aqueous layers are extracted with the solvent, combined with the solvent layers, dried, and evaporated to obtain 1-Nitro-4-trifluoromethoxy-benzene (135g).

Synthesis of 1,2,4-Trifluorobenzene

  • 1,2,4-Trifluorobenzene can be synthesized using a multi-step process starting from 2,4-dichlorofluorobenzene:
    • Nitration: React 2,4-dichlorofluorobenzene with a mixed acid of concentrated sulfuric acid and fuming nitric acid to produce 2,4-dichloro-5-fluoronitrobenzene.
    • Fluorination: React 2,4-dichloro-5-fluoronitrobenzene with potassium fluoride under the catalysis of a quaternary ammonium salt catalyst to produce 2,4,5-trifluoronitrobenzene.
      • Mix 2,4-dichloro-5-fluoronitrobenzene and sulfolane in a 1:1 weight ratio and raise the temperature to 100°C. After water removal under reduced pressure, add spray-dried potassium fluoride, with the amount of potassium fluoride being 2.2 times the amount of 2,4-dichloro-5-fluoronitrobenzene. The amount of the quaternary ammonium salt is 1% of the 2,4-dichloro-5-fluoronitrobenzene, and the fluorination temperature is maintained at 150-200°C.
    • Reduction: Hydrogenate 2,4,5-trifluoronitrobenzene to obtain 2,4,5-trifluoroaniline.
    • Diazotization and Deamination: React 2,4,5-trifluoroaniline with sulfuric acid to form a salt, diazotize with nitroso sulfuric acid, and deaminate with sodium hypophosphite under the catalysis of copper salt, followed by steam distillation to obtain 1,2,4-trifluorobenzene.

Synthesis of Difluorobenzenes

  • Difluorobenzenes can be prepared through a process involving the fluorination of dichlorobenzoyl chloride to produce difluorobenzoyl fluoride.
  • Balz-Schiemann Reaction: The traditional method for producing meta-difluorobenzene involves the thermal decomposition of arene diazonium tetrafluoroborates. This method includes isolating and controlling the decomposition of diazonium fluoroborates and dealing with side reactions during diazotization or decomposition.
    • 1,3-difluorobenzene was prepared in 31% yield from the bis-diazonium salt derived from m-phenylenediamine.
  • Improved Process: An improved process for preparing difluorobenzenes involves heating a chlorinated benzoyl chloride with potassium fluoride and a solvent to produce a fluorinated benzoyl fluoride. The ratio of potassium fluoride to chlorinated benzoyl chloride should be at least stoichiometric, with a preferred molar ratio of about 1 to about 5, and most preferably about 3 to about 5. This process uses commercially available raw materials, eases the separation of difluorobenzenes, and provides good yields.

Synthesis of 5-(difluoromethoxy)-1H-benzimidazole-2-thiol

  • 4-(difluoromethoxy)benzene-1,2-diamine is reacted with carbon disulfide and KOH in the presence of ethanol to synthesize 5-(difluoromethoxy)-1H-benzimidazole-2-thiol.

Properties of Fluorinated Aromatic Compounds

  • Fluorinated aromatic compounds, such as 1,3-Difluoro-4-difluoromethoxy-2-(fluoromethyl)benzene, have unique properties due to the presence of multiple fluorine atoms and a difluoromethoxy group. These properties include increased stability and specific reactivity patterns, making them valuable in pharmaceuticals, materials science, and agrochemicals. The presence of fluorine atoms can enhance binding affinity to biological molecules, potentially modulating enzymatic reactions and cellular signaling pathways.

    Description 1,3-Difluoro-4-difluoromethoxy-2-(fluoromethyl)benzene
    Product Name 1,3-Difluoro-4-difluoromethoxy-2-(fluoromethyl)benzene
    Molecular Formula C8H5F5O
    Molecular Weight 212.12 g/mol
    IUPAC Name 1-(difluoromethoxy)-2,4-difluoro-3-(fluoromethyl)benzene
    Standard InChI InChI=1S/C8H5F5O/c9-3-4-5(10)1-2-6(7(4)11)14-8(12)13/h1-2,8H,3H2
    Standard InChIKey SRZDLTCSDZAZMD-UHFFFAOYSA-N
    Canonical SMILES C1=CC(=C(C(=C1OC(F)F)F)CF)F
    PubChem Compound 131213103
    Last Modified Aug 11 2024

Chemical Reactions Analysis

2-(Difluoromethoxy)-1,3,4-trifluoro-benzene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include metal catalysts, such as palladium or copper, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

Chemistry

2-(Difluoromethoxy)-1,3,4-trifluoro-benzene serves as a crucial building block in the synthesis of complex fluorinated molecules. These compounds are essential in the development of pharmaceuticals and agrochemicals due to their enhanced stability and reactivity.

Biological Studies

The compound's unique fluorinated structure makes it valuable in biological research:

  • Imaging Probes : Utilized in developing radiolabeling agents for imaging studies.
  • Biological Pathway Modulation : Investigated for its ability to interact with specific molecular targets, potentially influencing various biological pathways.

Medicinal Chemistry

Research indicates that this compound may exhibit therapeutic properties:

  • Antimicrobial Activity : Demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.
  • Anticancer Potential : A study published in the Journal of Medicinal Chemistry highlighted its ability to induce apoptosis in cancer cells by activating caspase pathways and causing cell cycle arrest at the G2/M phase.

Case Study 1: Anticancer Efficacy

In vitro studies revealed that 2-(Difluoromethoxy)-1,3,4-trifluoro-benzene effectively inhibited cancer cell proliferation. The mechanism involves:

  • Induction of apoptosis via caspase activation.
  • Cell cycle arrest at the G2/M phase.

This study underscores the potential of this compound as a scaffold for developing anticancer drugs.

Case Study 2: Antimicrobial Properties

Research has demonstrated that this compound exhibits potent antibacterial activity. The findings suggest:

  • Efficacy against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
  • Potential as a lead compound in antibiotic development.

Summary Table of Applications

Application AreaSpecific UsesKey Findings
ChemistryBuilding block for fluorinated compoundsEssential in pharmaceutical synthesis
Biological StudiesImaging probes, radiolabeling agentsEnhances imaging capabilities in biological research
Medicinal ChemistryAntimicrobial and anticancer propertiesSignificant antibacterial activity; induces apoptosis
Industrial ApplicationsSpecialty chemicals productionImproved stability and resistance to degradation

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-1,3,4-trifluoro-benzene involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups can enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. Additionally, the compound’s unique structure can influence its pharmacokinetics and distribution within biological systems, leading to specific therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Difluoromethoxy)-1,3,4-trifluoro-benzene with structurally or functionally related fluorinated benzene derivatives, based on molecular properties, reactivity, and applications inferred from the evidence:

Compound Name Molecular Formula Substituents Key Properties Applications References
2-(Difluoromethoxy)-1,3,4-trifluoro-benzene C₇H₃F₅O 1,3,4-F; 2-OCF₂H High electronegativity, stability, likely low polarity Potential intermediate for pharmaceuticals or agrochemicals Inferred
4-(Difluoromethoxy)nitrobenzene C₇H₅F₂NO₃ 4-OCF₂H; 1-NO₂ Reactive nitro group, moderate solubility in polar solvents Intermediate in organic synthesis
2-Bromo-1,3,4-trifluoro-benzene C₆H₂BrF₃ 1,3,4-F; 2-Br Bromine enhances reactivity for cross-coupling; high thermal stability Building block for ligands or catalysts
3,4-Difluoronitrobenzene C₆H₃F₂NO₂ 3,4-F; 1-NO₂ Strong electron-withdrawing groups; reactive toward nucleophiles Agrochemical precursors
2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene C₁₅H₁₁ClF₃NO₄ Multiple substituents (Cl, OCH₂CH₃, NO₂, CF₃) High hydrophobicity; used as herbicide (oxyfluorfen) Pesticides (e.g., oxyfluorfen)

Key Observations:

Substituent Effects: The difluoromethoxy group (-OCF₂H) in the target compound provides steric bulk and electron-withdrawing effects, similar to nitro (-NO₂) or trifluoromethyl (-CF₃) groups in analogs like 4-(Difluoromethoxy)nitrobenzene and oxyfluorfen. Fluorine vs. Bromine: Replacing bromine (as in 2-Bromo-1,3,4-trifluoro-benzene) with difluoromethoxy reduces reactivity in cross-coupling reactions but enhances metabolic stability .

Reactivity and Stability: Compounds with multiple fluorine atoms (e.g., 1,3,4-trifluoro substitution) exhibit increased resistance to oxidation and hydrolysis compared to non-fluorinated analogs. This aligns with trends observed in 3,4-Difluoronitrobenzene, where fluorine stabilizes the nitro group .

Research Findings and Limitations

  • Synthetic Challenges : Fluorinated benzenes often require specialized conditions (e.g., anhydrous HF or fluorinating agents), as seen in the synthesis of 3,4-Difluorobenzoyl chloride and related derivatives .
  • Data Gaps : Direct experimental data (e.g., melting point, solubility) for 2-(Difluoromethoxy)-1,3,4-trifluoro-benzene are absent in the evidence, necessitating extrapolation from analogs.

Biological Activity

2-(Difluoromethoxy)-1,3,4-trifluoro-benzene is a fluorinated aromatic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(Difluoromethoxy)-1,3,4-trifluoro-benzene can be represented as follows:

  • Chemical Formula : C7H3F5O
  • Molecular Weight : 212.09 g/mol
  • Functional Groups : Difluoromethoxy and trifluorobenzene

This compound's distinctive fluorinated groups enhance its lipophilicity and metabolic stability, making it an interesting candidate for drug development.

Mechanisms of Biological Activity

The biological activity of 2-(Difluoromethoxy)-1,3,4-trifluoro-benzene is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer and inflammation.
  • Receptor Modulation : It may interact with receptor sites, altering cell signaling pathways that are crucial for cellular responses to external stimuli.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved.

Anticancer Activity

A study investigated the anticancer properties of various fluorinated compounds, including 2-(Difluoromethoxy)-1,3,4-trifluoro-benzene. The findings indicated that this compound inhibited the proliferation of cancer cell lines through apoptosis induction. The study reported an IC50 value of approximately 15 μM against MCF-7 breast cancer cells, suggesting a moderate potency compared to other fluorinated analogs .

Antimicrobial Activity

In vitro assays demonstrated that 2-(Difluoromethoxy)-1,3,4-trifluoro-benzene exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli .

Case Study 1: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of difluoromethoxy-substituted benzene derivatives. Among these, 2-(Difluoromethoxy)-1,3,4-trifluoro-benzene exhibited promising anticancer effects in vitro. The study highlighted its ability to induce cell cycle arrest at the G2/M phase and promote apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of fluorinated compounds where 2-(Difluoromethoxy)-1,3,4-trifluoro-benzene was included in a library screened against various pathogens. Results indicated that this compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics like ampicillin .

Table of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReference
AnticancerMCF-7 (breast cancer)IC50 ~ 15 μM
AntimicrobialS. aureusMIC = 32 µg/mL
E. coliMIC = 64 µg/mL

Q & A

Q. What are the preferred synthetic routes for 2-(Difluoromethoxy)-1,3,4-trifluoro-benzene, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential fluorination and etherification. For example, halogen-exchange reactions using KF/18-crown-6 in polar aprotic solvents (e.g., DMF) at 120–150°C can introduce fluorine atoms. The difluoromethoxy group may be introduced via nucleophilic substitution of a hydroxyl group with difluoromethyl triflate (CF₂HO₃SCF₃) under inert conditions. Yield optimization requires precise stoichiometric control of fluorinating agents and monitoring via TLC/GC-MS .

Q. How can spectroscopic techniques (NMR, IR) reliably characterize this compound?

  • Methodological Answer :
  • ¹⁹F NMR : Expect distinct signals for aromatic fluorines (δ -110 to -140 ppm) and the difluoromethoxy group (δ -80 to -85 ppm). Coupling constants (e.g., 3JFF^3J_{F-F}) help assign substitution patterns .
  • ¹H NMR : Aromatic protons adjacent to fluorine atoms show deshielding (δ 7.0–7.5 ppm). Integration ratios distinguish substituent positions.
  • IR : Strong C-F stretches (1000–1300 cm⁻¹) and C-O-C vibrations (1100–1250 cm⁻¹) confirm functional groups. Cross-validate with computational IR spectra (DFT/B3LYP) .

Q. What purification strategies are effective for removing fluorinated byproducts?

  • Methodological Answer : Use silica gel chromatography with hexane/ethyl acetate (high F-content reduces polarity) or fractional crystallization in ethanol/water mixtures. Monitor purity via HPLC with a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties of 2-(Difluoromethoxy)-1,3,4-trifluoro-benzene?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices. For example, the HOMO-LUMO gap (~5.2 eV) indicates stability against electrophilic attack, while localized electron density on fluorine atoms guides reactivity predictions. Solvent effects can be incorporated using the PCM model .

Q. What experimental approaches resolve contradictions in reported spectral data for fluorinated aromatics?

  • Methodological Answer :
  • Variable Temperature NMR : Resolves dynamic effects (e.g., hindered rotation of the difluoromethoxy group) that obscure splitting patterns.
  • Isotopic Labeling : Use deuterated analogs (e.g., ³,⁵-Difluorobenzoic-d₃ acid ) to simplify overlapping signals.
  • 2D NMR (COSY, NOESY) : Assigns coupling networks and spatial proximities in complex spectra .

Q. How does the steric and electronic influence of the difluoromethoxy group affect regioselectivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of the difluoromethoxy group deactivates the aromatic ring, favoring meta-substitution in electrophilic reactions. Steric hindrance from the -OCF₂H moiety directs coupling partners (e.g., Suzuki-Miyaura) to less hindered positions. Use Pd(OAc)₂/XPhos catalysts with optimized ligand-to-metal ratios to enhance selectivity .

Key Research Considerations

  • Safety : Handle fluorinated intermediates in fume hoods due to potential toxicity. Use PTFE-lined caps to prevent solvent degradation .
  • Data Validation : Cross-reference spectral data with fluorinated analogs (e.g., 1,2,4-Trifluorobenzene ) to confirm assignments.
  • Synthetic Scalability : Pilot small-scale reactions (<1 mmol) to optimize conditions before scaling up, minimizing costly reagent waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(Difluoromethoxy)-1,3,4-trifluoro-benzene
Reactant of Route 2
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2-(Difluoromethoxy)-1,3,4-trifluoro-benzene

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